molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

N-Methylformanilide

Cat. No. B046363
Key on ui cas rn: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Patent
US04042621

Procedure details

By essentially the procedure of Example 1, a tube was charged with 20 g of dimethylaniline, 20 g of dimethylformamide, and 1.0 g of cupric chloride dihydrate. The reaction was run at 114°-115° C. for one hour while oxygen was injected incrementally at 200-400 psi. The oxygen absorption was about 0.12 mole. Analysis of the reaction mixture by GC/MS showed a 94.5% conversion of dimethylaniline and a 15.4% yield of N-methyl-N-phenylformamide.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride dihydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:10]=O>CN(C)C=O>[CH3:1][N:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
cupric chloride dihydrate
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
20 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oxygen absorption

Outcomes

Product
Name
Type
product
Smiles
CN(C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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